molecular formula C25H47NO10 B1600890 AAL Toxin TA1 CAS No. 79367-52-5

AAL Toxin TA1

Cat. No. B1600890
CAS RN: 79367-52-5
M. Wt: 521.6 g/mol
InChI Key: YKGILJZVMMTMQS-YIEPZGSCSA-N
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Description

AAL Toxin TA1 is a type of peptide toxin isolated from the venom of the Australian brown snake. It has been studied extensively for its potential therapeutic properties and applications in scientific research.

Scientific Research Applications

Mechanisms of Cellular Impact

AAL Toxin TA1, along with other mycotoxins like fumonisins, are known to induce apoptosis in mammalian cells, particularly monkey kidney cells. These toxins are part of a class of sphinganine analog mycotoxins, prevalent in the food chain and posing a significant health risk. They mimic sphingoid bases such as sphingosine and sphinganine, crucial in cell communication and signal transduction. The toxins have been shown to cause hallmark features of apoptosis, like DNA compaction and formation of apoptotic bodies, without inducing cell death in certain cell lines. This has important implications for understanding the molecular pathways leading to apoptosis (Wang et al., 1996).

Synthetic Applications

The first total synthesis of AAL-toxin TA1 was achieved, providing a pathway to synthesize various analogs. This development is significant for structure-activity relationship (SAR) studies of AAL-toxins, crucial for understanding their interaction with biological systems and potential applications (Oikawa et al., 1999).

Toxin-Induced Responses in Plants

Studies on AAL toxin-induced responses in plants have provided insights into plant-pathogen interactions. AAL toxins are known to cause cell death in plants, which has been linked to disease resistance mechanisms. For example, a tomato gene homologous to the yeast longevity assurance gene LAG1 mediates resistance to AAL toxins and fumonisins, indicating a potential role in sphingolipid metabolism and endocytosis (Brandwagt et al., 2000).

Immunological Detection

Development of immunoassays for AAL toxins is an area of interest. Novel methods for the synthesis of protein conjugates of the AAL toxin TA have been established. These conjugates have been used to produce polyclonal antisera and develop ELISAs with detection limits in the low parts per billion range. This is crucial for detecting AAL toxins in food products and animal feeds (Szurdoki et al., 1996).

Impact on Plant Pathology

AAL toxins also play a significant role in plant pathology. Their impact on pollen and plant growth has been studied, providing insights into plant defense mechanisms and resistance breeding programs (Bino et al., 1988).

Phytotoxicity Studies

Studies have been conducted to understand the phytotoxicity of AAL toxins. For example, the susceptibility of various crop and weed species to AAL-toxin has been evaluated, revealing a range of responses and potential applications in weed control (Abbas et al., 1995).

properties

IUPAC Name

(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO10/c1-4-16(3)24(33)21(36-23(32)12-17(25(34)35)11-22(30)31)10-15(2)8-6-5-7-9-19(28)20(29)13-18(27)14-26/h15-21,24,27-29,33H,4-14,26H2,1-3H3,(H,30,31)(H,34,35)/t15-,16+,17+,18-,19+,20-,21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGILJZVMMTMQS-YIEPZGSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCC(C(CC(CN)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCC[C@H]([C@H](C[C@@H](CN)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AAL Toxin TA1

CAS RN

79367-52-5
Record name AAL Toxin TA1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079367525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
H Oikawa, D Yamawaki, T Kagawa, A Ichihara - Tetrahedron letters, 1999 - Elsevier
… Thus, AAL-toxin TA1 1 is retrosynthetically divided into three segments, left and right segments, 5 and 6, and tricaballylic acid segment 7. Recently, we reported the efficient syntheses of …
Number of citations: 17 www.sciencedirect.com
W Wang, C Jones, J Ciacci-Zanella… - Proceedings of the …, 1996 - National Acad Sciences
Fusarium moniliforme toxins (fumonisins) and Alternaria alternata lycopersici (AAL) toxins are members of a new class of sphinganine analog mycotoxins that occur widely in the food …
Number of citations: 218 www.pnas.org
H Oikawa, T Kagawa, T Kobayashi, A Ichihara - Tetrahedron letters, 1996 - Elsevier
… Thus, AAL-toxin TA1 I is retrosynthetically divided into three segments, leftand right segments, 5 and 6a-6c, and tricaballylic acid segment (S)-7. Herein, we disclose efficient syntheses …
Number of citations: 14 www.sciencedirect.com
L Ten Bosch, K Pfohl, G Avramidis, S Wieneke, W Viöl… - Toxins, 2017 - mdpi.com
The efficacy of cold atmospheric pressure plasma (CAPP) with ambient air as working gas for the degradation of selected mycotoxins was studied. Deoxynivalenol, zearalenone, …
Number of citations: 139 www.mdpi.com
S Thompson - 2012 - repository.up.ac.za
… chemical shifts in the 13C and 1H NMR spectra, it was found that these components differed by the site of esterification of the tricarballylic acid, with the major component (AAL-toxin TA1…
Number of citations: 2 repository.up.ac.za
F Issa - 2003 - ses.library.usyd.edu.au
… backbones of FB1 and FB2, and AAL-toxin TA1 exists and was obtained by 5 independent studies over a short period spanning only two years. Only one reference is made to the …
Number of citations: 1 ses.library.usyd.edu.au
C Slabbert - 2011 - repository.up.ac.za
… The C(9)-C(10) bond of the fumonisin related AAL-toxin TA1 was identified in the retrosynthetic … and reduction of the azide and alkyne functionalities gave the final AAL-toxin TA1 (20). …
Number of citations: 0 repository.up.ac.za
TK Akinnusi - 2007 - repository.up.ac.za
… In a subsequent publication67 by the same group, two alternative synthetic methods were reported for the synthesis of the left-half 73 of the AAL toxin TA1. The first synthetic procedure …
Number of citations: 0 repository.up.ac.za
TE Witte, N Villeneuve, CN Boddy… - Frontiers in Microbiology, 2021 - frontiersin.org
… (B) The proposed biosynthesis for AAL-toxin TA1 based on homology to fumonisin biosynthesis. KS, β-ketosynthase; AT-acyltransferase; KR, β-ketoreductase; DH, dehydratase; ER, …
Number of citations: 15 www.frontiersin.org
H Oikawa, A Ichihara - Molecular Genetics of Host-Specific Toxins in Plant …, 1998 - Springer
For elucidating the mechanism of the host-specificity of AAL-toxinsin molecular level, an efficient synthetic route for AAL-toxins has been developed The route is applicable to synthesize …
Number of citations: 4 link.springer.com

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